molecular formula C8H5N3S B15370304 N-(Benzo[d]thiazol-2-yl)cyanamide

N-(Benzo[d]thiazol-2-yl)cyanamide

Cat. No.: B15370304
M. Wt: 175.21 g/mol
InChI Key: RRXIAUKIBJSIDJ-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)cyanamide is a benzothiazole derivative featuring a cyanamide (-NH-CN) group at the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds renowned for their electron-withdrawing properties, π-π stacking capabilities, and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects .

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

1,3-benzothiazol-2-ylcyanamide

InChI

InChI=1S/C8H5N3S/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H,10,11)

InChI Key

RRXIAUKIBJSIDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Functional Groups and Substituents

The cyanamide group distinguishes N-(Benzo[d]thiazol-2-yl)cyanamide from other benzothiazole derivatives, which commonly feature substituents like acrylamides, sulfonamides, or carbamates (Table 1). For example:

  • (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) : Contains an acrylamide linker with a 4-methoxyphenyl group, enhancing π-π interactions .
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Includes a nitro group at position 6 and a thiadiazole-thioacetamide chain, contributing to VEGFR-2 kinase inhibition .
  • 2-Benzylthio-4-chloro-5-methyl-N-(4-methylquinazolin-2-yl)benzenesulfonamide (9) : A sulfonamide derivative with a bulky quinazoline moiety, affecting solubility and target selectivity .

Table 1: Structural Comparison of Key Analogs

Compound (Reference) Functional Group Key Substituents Benzothiazole Position
This compound Cyanamide (-NH-CN) None (parent structure) 2
9b Acrylamide 4-Methoxyphenyl 2
6d Thioacetamide Nitro, Thiadiazole-phenylurea 6 (nitro)
Compound 9 Sulfonamide Benzylthio, Chloro, Methyl 2
Butanamide 5-Chlorobenzoxazole 2

Positional Isomerism

Positional isomerism significantly impacts bioactivity. For instance, ortho-nitrobenzamide derivatives exhibit stronger hydrogen bonding than para-isomers due to proximity effects . The cyanamide group at position 2 aligns with most analogs, suggesting optimal spatial arrangement for target binding.

Anticancer and Enzyme Inhibition

  • 6d and derivatives : Exhibit potent VEGFR-2 kinase inhibition (IC50: 0.12–0.45 µM) and induce apoptosis in cancer cells via caspase-3 activation .
  • Isoquinoline derivatives (4a–4p): Show anticancer activity by arresting the cell cycle at the G2/M phase .
  • Nitrobenzamide isomers : Meta-nitro derivatives display superior cytotoxicity due to enhanced electron-withdrawing effects .

Antibacterial Properties

Triazole-containing analogs (5a–r) demonstrate broad-spectrum antibacterial activity, attributed to hydrogen bonding between the triazole ring and microbial enzymes .

Physicochemical and Pharmacokinetic Properties

Molecular Weight (MW) and Polar Surface Area (PSA)

  • Target Compound : Estimated MW ~177 g/mol and PSA ~70 Ų, favorable for oral bioavailability per Lipinski’s rules .
  • 6d : Higher MW (~500 g/mol) and PSA (~150 Ų) may limit membrane permeability .
  • Butanamide derivative () : PSA ~110 Ų and 6 rotatable bonds suggest moderate bioavailability despite higher flexibility .

Table 4: Computed Physicochemical Properties

Compound (Reference) MW (g/mol) PSA (Ų) Rotatable Bonds Predicted Bioavailability
Target Compound ~177 ~70 1 High
6d ~500 ~150 8 Moderate
Compound 9 ~493 ~120 5 High
~390 ~110 6 High

Rotatable Bonds and Flexibility

The target compound’s single rotatable bond aligns with ’s criteria for optimal bioavailability (≤10 rotatable bonds), unlike bulkier analogs like 6d .

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